3-Ethoxyspiro[3.3]heptan-1-ol
Description
3-Ethoxyspiro[3.3]heptan-1-ol (CAS: 726161-90-6) is a spirocyclic alcohol characterized by a seven-membered bicyclic framework with an ethoxy (-OCH₂CH₃) group at position 3 and a hydroxyl (-OH) group at position 1. This compound exhibits unique stereoelectronic properties due to its constrained spirocyclic structure, which enhances its reactivity and selectivity in synthetic applications. With a purity of ≥97% and a molecular weight of 184.3 g/mol (estimated based on structural analogs like rac-(1R,3R)-3-(tert-Butoxy)spiro[3.3]heptan-1-ol, trans ), it serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
3-ethoxyspiro[3.3]heptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-11-8-6-7(10)9(8)4-3-5-9/h7-8,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFKPALWFRIUKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxyspiro[3.3]heptan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with an ethoxy group in the presence of a reducing agent to form the desired alcohol . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxyspiro[3.3]heptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine or chlorine) or nucleophiles (e.g., amines or thiols) under suitable conditions.
Major Products:
Oxidation: Formation of spirocyclic ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: 3-Ethoxyspiro[3.3]heptan-1-ol is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for the synthesis of complex molecules and natural product analogs .
Biology and Medicine: In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of 3-Ethoxyspiro[3.3]heptan-1-ol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The spirocyclic structure may also influence the compound’s binding affinity and specificity for certain molecular targets . Further research is needed to fully elucidate the detailed mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Spirocyclic Compounds
Spiro[3.3]heptan-1-ol (CAS: 1823960-41-3)
- Structure : Lacks the ethoxy group, containing only a hydroxyl group at position 1.
- Molecular Weight : 112.17 g/mol .
- Applications : Primarily used in research settings for exploring spirocyclic reactivity .
- Key Differences : Simpler structure results in lower steric hindrance and higher solubility in polar solvents compared to ethoxy-substituted analogs.
3-Aminospiro[3.3]heptan-1-ol (CAS: 1936644-16-4)
- Structure: Features an amino (-NH₂) group at position 3 instead of ethoxy.
- Molecular Weight : 127.19 g/mol .
- Applications: Potential in drug synthesis due to its basicity and ability to form hydrogen bonds .
- Key Differences: The amino group introduces nucleophilic reactivity, enabling participation in condensation or coordination reactions absent in the ethoxy derivative.
6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-ol (CAS: 1349199-64-9)
- Structure : Contains a tosyl (-SO₂C₆H₄CH₃) group and an oxa-aza heterocycle.
- Molecular Weight : 269.32 g/mol .
- Applications : Used as a protected intermediate in multistep syntheses due to the tosyl group’s stability .
- Key Differences : The sulfonic acid moiety enhances electrophilicity, contrasting with the ethoxy group’s electron-donating effects.
Comparison with Linear Alcohols
Heptan-1-ol (CAS: 111-70-6)
- Structure : A linear primary alcohol (CH₃(CH₂)₆OH).
- Molecular Weight : 116.20 g/mol .
- Applications: Used in fragrances (fruity/nutty notes) and cheese flavoring .
- Key Differences : Lacks spirocyclic rigidity, leading to higher volatility (bp: 176°C) and lower thermal stability compared to 3-Ethoxyspiro[3.3]heptan-1-ol.
trans-3,4-Epoxypentan-1-ol
- Structure : Contains an epoxide group in a linear chain.
- Applications : Intermediate in epoxy resin synthesis.
- Key Differences : Epoxide reactivity enables ring-opening reactions, unlike the ethoxy group’s inertness under similar conditions .
Comparison with Fluorinated Alcohols
1H,1H-Tridecafluoroheptan-1-ol
- Structure : Linear alcohol with 13 fluorine atoms.
- Physical Properties : Lower melting point (255.0±1.0 K) and higher density due to fluorine’s electronegativity .
- Applications : Industrial solvents and surfactants.
- Key Differences : Fluorination drastically increases hydrophobicity and acid strength (pKa ~1-2), unlike the ethoxy spiro compound’s neutral polarity .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Weight (g/mol) | Key Substituent | Melting Point (°C) | Applications |
|---|---|---|---|---|
| This compound | 184.3* | Ethoxy | N/A | Pharmaceuticals, Agrochemicals |
| Spiro[3.3]heptan-1-ol | 112.17 | None | N/A | Research |
| 1H,1H-Tridecafluoroheptan-1-ol | 364.09 | 13 Fluorines | -18.0 | Surfactants |
| Heptan-1-ol | 116.20 | Linear primary alcohol | -34.6 | Flavors, Fragrances |
Table 2: Reactivity Comparison
| Compound | Reactivity Profile | Key Reactions |
|---|---|---|
| This compound | Moderate; ethoxy acts as electron donor | Nucleophilic substitution |
| 3-Aminospiro[3.3]heptan-1-ol | High; amino group nucleophilic | Condensation, Metal chelation |
| 6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-ol | High; tosyl group electrophilic | Sulfonylation, Protection |
Biological Activity
3-Ethoxyspiro[3.3]heptan-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique spirocyclic structure, characterized by a combination of ethoxy and hydroxyl functional groups, suggests diverse interactions with biological molecules. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C9H16O2
- Molecular Weight : 156.23 g/mol
- CAS Number : 1394041-68-9
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. It has been investigated for its ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : The compound has also been explored for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of cell signaling pathways related to survival and proliferation .
The biological activity of this compound is thought to involve several mechanisms:
- Interaction with Enzymes : The spirocyclic structure allows for potential interactions with key enzymes involved in metabolic pathways. This can lead to inhibition or activation of these enzymes, affecting cellular metabolism and signaling pathways .
- Cell Signaling Modulation : The compound may influence cell signaling pathways by altering the phosphorylation states of proteins involved in these processes. This effect can lead to changes in gene expression and cellular responses to stress or damage.
Case Studies and Experimental Data
Safety and Toxicology
While initial studies highlight the potential benefits of this compound, safety assessments are crucial for any therapeutic application. Toxicological studies should evaluate the compound's effects on normal cells versus cancerous cells, as well as its potential side effects at therapeutic doses.
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound:
- In Vivo Studies : Animal models should be employed to assess the efficacy and safety profile of this compound in a biological context.
- Structure-Activity Relationship (SAR) Studies : Investigating variations in the chemical structure could help identify more potent derivatives with enhanced biological activity.
- Clinical Trials : If preclinical studies yield promising results, clinical trials will be essential to evaluate the therapeutic potential in humans.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
